7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid
Description
The compound 7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid features a bicyclic pyrrolodiazepine core fused with a carboxylic acid group and paired with trifluoroacetic acid (TFA). The pyrrolodiazepine scaffold is a partially saturated heterocyclic system, while TFA acts as a counterion to enhance solubility or stability. This structure is distinct from other fused heterocycles due to its unique ring saturation (7,8,9,9a-tetrahydro) and functionalization. Below, we compare this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and functional attributes.
Properties
IUPAC Name |
7,8,9,9a-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.C2HF3O2/c12-9(13)8-3-5-11-4-1-2-7(11)6-10-8;3-2(4,5)1(6)7/h3,5,7H,1-2,4,6H2,(H,12,13);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMKRIJGQNQPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN=C(C=CN2C1)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid; 2,2,2-trifluoroacetic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound consists of a pyrrolo[1,2-a][1,4]diazepine framework. Its structural characteristics include:
- Molecular Formula : C11H12F3N3O2
- Molecular Weight : 293.23 g/mol
- Melting Point : Not extensively documented in available literature.
- Solubility : Soluble in organic solvents such as DMSO and methanol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an enzyme inhibitor and receptor antagonist.
-
Enzyme Inhibition :
- The compound has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in Plasmodium falciparum, the causative agent of malaria. Inhibitors of DHODH can effectively reduce the proliferation of the parasite .
- Studies indicate that certain derivatives exhibit high selectivity for the parasite enzyme over human homologs, suggesting a potential therapeutic window for malaria treatment .
- Receptor Antagonism :
Antimalarial Activity
A study conducted on various pyrrolo[1,2-a][1,4]diazepine derivatives demonstrated significant activity against P. falciparum. The most active derivative exhibited an IC50 value of approximately 2.9 μM against PfDHODH. This study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards the target enzyme .
Pharmacological Evaluation
In a pharmacological evaluation involving a series of pyrrolo[2,1-c][1,4]benzodiazepine derivatives, one compound was chosen for clinical trials based on its anxiolytic properties. Although not directly related to the target compound, the findings suggest that modifications to the diazepine structure can yield compounds with significant therapeutic potential .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (μM) | Selectivity | Notes |
|---|---|---|---|---|
| 7,8-Dihydro-1H-pyrrolo[1,2-a][1,4]diazepine | PfDHODH | 2.9 ± 0.3 | >350 (PfDHODH/HsDHODH) | High selectivity against human enzyme |
| VP-365 | Vasopressin V2 receptor | Not specified | Selective | Investigated for cardiovascular effects |
| VP-339 | Vasopressin V2 receptor | Not specified | Selective | Potential for treating water retention disorders |
Scientific Research Applications
Pharmacological Applications
CNS Activity
Research indicates that derivatives of pyrrolo[1,2-a][1,4]diazepines exhibit a range of central nervous system (CNS) activities. They have been shown to possess anti-convulsant , anti-inflammatory , and anti-histamine properties. These compounds act as inhibitors of enzyme-promoted prostaglandin synthesis and are considered for use in treating conditions such as epilepsy and anxiety disorders .
Antimicrobial Properties
Studies have demonstrated that certain pyrrolo[1,2-a][1,4]diazepines exhibit antibacterial and antifungal activities. For instance, a series of novel derivatives were synthesized and tested against various microorganisms with promising results . These findings suggest potential applications in developing new antimicrobial agents.
Synthetic Chemistry
The synthesis of 7,8,9,9a-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives involves several methodologies including nucleophilic substitutions and condensation reactions. The compound can be synthesized through the reaction of substituted amines with appropriate carbonyl compounds under controlled conditions. This versatility in synthesis allows for the development of a wide range of derivatives tailored for specific biological activities .
Synthesis Overview
| Reaction Type | Key Reagents | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Grignard reagents and carbonyl compounds | 55-85 |
| Condensation | Amines with carbonyls | Variable |
Material Science Applications
The unique chemical structure of 7,8,9,9a-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine also opens avenues in material science. Its derivatives can be utilized to create advanced polymers or as additives in various chemical processes due to their stability and reactivity. Research is ongoing to explore these applications further.
Case Study 1: Antimicrobial Activity
A recent study synthesized several pyrrolo[1,2-a][1,4]diazepine derivatives and evaluated their antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications led to increased potency compared to existing antimicrobial agents .
Case Study 2: CNS Drug Development
Another study focused on the development of a pyrrolo[1,2-a][1,4]diazepine derivative as a potential treatment for anxiety disorders. The compound was subjected to behavioral assays in animal models which demonstrated significant anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Pyrrolodiazepine Derivatives
Key Observations:
Saturation patterns (e.g., 7,8,9,9a-tetrahydro vs. 2,3,4,5-tetrahydro in ) influence conformational flexibility and stability .
Functional Groups: The -COOH group in the target compound enhances polarity and hydrogen-bonding capacity compared to ester derivatives (–8) . TFA as a counterion increases acidity and solubility in polar solvents, contrasting with nitro/cyano substituents in imidazopyridines (–3), which confer electron-withdrawing effects .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Melting Points: The target compound’s melting point is unreported, but analogs like 1l and 2d (imidazopyridines) exhibit higher melting points (215–245°C) due to nitro/cyano groups enhancing crystallinity .
- LogP : The target compound’s estimated LogP (~0.5–1.5) suggests moderate lipophilicity, lower than imidazopyridines (LogP ~3.2–3.5) due to the polar -COOH group .
Q & A
Q. What are the standard synthetic routes for 7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid and its trifluoroacetic acid salt?
The compound is synthesized via two primary routes:
- Grignard Reaction Approach : Starting from a pyrrolo-diazepine precursor, the reaction involves adding Grignard reagents (e.g., ethyl, pentyl, or benzyl derivatives) in dry THF at 0°C, followed by overnight stirring at room temperature. The product is quenched with water, washed with NaOH, extracted with diethyl ether, and purified via silica gel chromatography (eluent: hexane/ethyl acetate gradient) .
- Benzotriazole Substitution Method : A one-pot condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole in chloroform catalyzed by p-TsOH yields intermediates. Subsequent nucleophilic substitution with Grignard reagents, NaBH4, or cyanide replaces the benzotriazole group, producing derivatives in 51–81% yields .
| Method | Reagents/Conditions | Yield Range | Purification | Reference |
|---|---|---|---|---|
| Grignard | RMgX (THF, 0°C → rt) | 63–81% | Column chromatography | |
| Benzotriazole | BtCH2OH, p-TsOH (CHCl3) | 51–55% | Direct use (no purification) |
Q. How is the compound characterized post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Full structural confirmation via ¹H and ¹³C NMR spectroscopy. For example, in related pyrrolo-diazepines, aromatic protons appear at δ 7.2–7.8 ppm, while methylene groups resonate at δ 2.5–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error between calculated and observed values .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can substitution reactions at the pyrrolo-diazepine core be optimized for diverse derivatives?
- Nucleophile Selection : Grignard reagents (e.g., RMgX) yield alkyl/aryl-substituted derivatives, while NaBH4 reduces the benzotriazole group to hydrogen .
- Solvent and Catalyst : Use anhydrous THF or CHCl3 with catalytic p-TsOH to stabilize intermediates and enhance reaction efficiency .
- Temperature Control : Maintain 0°C during nucleophile addition to prevent side reactions, followed by gradual warming to room temperature .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural validation?
- Comparative Analysis : Cross-reference experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-calculated values to identify discrepancies caused by solvent effects or dynamic processes .
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .
Q. What strategies are employed to study the pharmacological potential of this compound?
- In Vitro Assays : Screen for activity against targets relevant to pyrrolo-diazepine derivatives (e.g., kinase inhibition or GPCR modulation) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., carboxylic acid or trifluoroacetate groups) to assess impact on bioavailability and target binding .
- Metabolic Stability Tests : Use liver microsomes to evaluate cytochrome P450-mediated degradation .
Methodological Considerations
- Reaction Monitoring : Employ TLC or LC-MS to track intermediate formation and optimize reaction time .
- Scalability : For gram-scale synthesis, replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) to reduce solvent waste .
- Data Reproducibility : Document solvent lot numbers and humidity levels, as trace water can affect Grignard reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
